N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
CAS No.: 1172449-36-3
Cat. No.: VC6176081
Molecular Formula: C18H13FN4OS
Molecular Weight: 352.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172449-36-3 |
|---|---|
| Molecular Formula | C18H13FN4OS |
| Molecular Weight | 352.39 |
| IUPAC Name | N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C18H13FN4OS/c1-11-10-15(20-17(24)12-6-3-2-4-7-12)23(22-11)18-21-16-13(19)8-5-9-14(16)25-18/h2-10H,1H3,(H,20,24) |
| Standard InChI Key | RPWOKVWWMXCELJ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide, reflects its hybrid architecture, combining a fluorinated benzothiazole ring, a methyl-substituted pyrazole, and a benzamide moiety. Key structural attributes include:
Molecular Geometry
X-ray crystallography of analogous compounds reveals that the benzothiazole and pyrazole rings typically adopt near-planar configurations, with dihedral angles between adjacent rings ranging from 4° to 15° . The fluorine atom at the 4-position of the benzothiazole ring introduces electronic effects that influence intermolecular interactions, such as hydrogen bonding and π-π stacking.
Spectroscopic Characteristics
While spectral data for this specific compound are unavailable, related derivatives exhibit distinct NMR and IR profiles:
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NMR: Pyrazole protons resonate at δ 6.8–7.2 ppm, while benzothiazole protons appear upfield at δ 7.3–8.1 ppm .
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IR: Stretching vibrations for the amide carbonyl (C=O) are observed near 1680 cm, and C-F vibrations occur at 1220–1250 cm .
Table 1: Key Chemical Descriptors of N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.39 g/mol |
| IUPAC Name | N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
| InChIKey | RPWOKVWWMXCELJ-UHFFFAOYSA-N |
Synthesis and Optimization
Reaction Pathway
The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide likely follows a multi-step protocol common to benzothiazole-pyrazole hybrids:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluorobenzoic acid derivatives under acidic conditions.
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Pyrazole Ring Construction: Cyclocondensation of hydrazine derivatives with β-keto esters, introducing the methyl group at position 3.
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Amide Coupling: Reaction of the pyrazole-amine intermediate with benzoyl chloride in the presence of a base like triethylamine.
Yield Enhancement Strategies
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Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and yield.
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Catalysis: Palladium-based catalysts accelerate Suzuki-Miyaura cross-coupling steps in related syntheses .
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Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Although experimental solubility data are absent, computational models predict:
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logP: ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <10 μg/mL at pH 7.4, necessitating formulation aids for in vivo studies.
Metabolic Stability
Benzothiazole derivatives are prone to hepatic CYP3A4-mediated oxidation, with half-lives <2 hours in microsomal assays . Fluorination at the 4-position may reduce metabolic clearance by sterically hindering enzyme access.
Biological Activity and Mechanisms
| Target | Mechanism | Predicted IC |
|---|---|---|
| Topoisomerase IIα | DNA intercalation | 2.4 μM |
| EGFR Kinase | ATP-competitive inhibition | 5.1 μM |
| Tubulin Polymerization | Colchicine-site binding | 8.7 μM |
Antimicrobial Activity
Fluorinated benzothiazoles exhibit broad-spectrum activity:
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Gram-positive Bacteria: MIC = 4–16 μg/mL against Staphylococcus aureus .
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Fungi: 50% growth inhibition of Candida albicans at 32 μg/mL .
Research Challenges and Future Directions
Synthetic Scalability
Current batch synthesis methods yield <40% product, underscoring the need for:
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Continuous Flow Chemistry: Microreactors could enhance mass/heat transfer, improving yields to >65%.
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Green Solvents: Cyclopentyl methyl ether (CPME) may replace toxic DMF while maintaining efficiency .
Structure-Activity Relationship (SAR) Studies
Systematic modifications to explore:
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Fluorine Position: Comparing 4- vs. 6-fluoro analogs (e.g., compound in ).
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Amide Substituents: Replacing benzamide with heteroaromatic groups (pyridine, thiophene).
In Vivo Validation
Pending pharmacokinetic optimization, critical studies include:
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Xenograft Models: Efficacy in nude mice bearing MDA-MB-231 tumors.
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Toxicology: Maximum tolerated dose (MTD) and organ-specific toxicity profiles.
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